2-Chlorophenylsulfonylethanol

描述

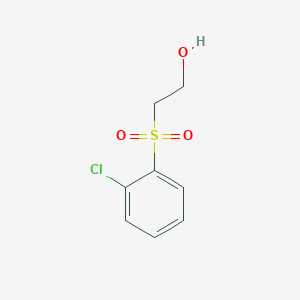

2-Chlorophenylsulfonylethanol is an organosulfur compound characterized by a sulfonyl group (-SO₂-) attached to a chlorophenyl ring and an ethanol moiety. It is utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and specialty materials due to its reactive sulfonyl group and aromatic chlorine substituent . Its molecular structure combines polar (sulfonyl, hydroxyl) and hydrophobic (chlorophenyl) regions, enabling solubility in both aqueous and organic solvents under controlled conditions.

属性

IUPAC Name |

2-(2-chlorophenyl)sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCQZKZPJLCBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenylsulfonylethanol typically involves the reaction of 2-chlorobenzenesulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_4\text{ClSO}_2\text{Cl} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_4\text{ClSO}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

化学反应分析

Types of Reactions: 2-Chlorophenylsulfonylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding sulfone.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: 2-Chlorophenylsulfonylacetic acid.

Reduction: 2-Chlorophenylsulfideethanol.

Substitution: 2-Aminophenylsulfonylethanol or 2-Thiophenylsulfonylethanol.

科学研究应用

2-Chlorophenylsulfonylethanol is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of 2-Chlorophenylsulfonylethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity. These interactions can affect various biochemical pathways, making the compound useful in research focused on enzyme inhibition and protein-ligand interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Chlorophenylsulfonylethanol with analogous sulfonyl-containing chlorophenyl derivatives. Key differences lie in substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Commercial Comparison of Sulfonyl-Containing Chlorophenyl Derivatives

Key Findings:

Trifluoromethyl (-CF₃) groups (e.g., in 4-Trifluoromethylphenylmethylsulfone) enhance metabolic stability and lipophilicity, making such compounds preferable in drug design .

Functional Group Diversity: The triazole ring in the compound from adds hydrogen-bonding capacity, which could improve binding affinity in biological targets compared to simpler sulfonylethanol derivatives . Ethanol (-OH) groups (as in this compound) increase hydrophilicity, whereas ketone groups (e.g., in the triazole derivative) favor hydrophobic interactions .

Commercial and Synthetic Accessibility: this compound faces discontinuation in some suppliers, likely due to regulatory or synthetic challenges, whereas derivatives like 4-Trifluoromethylphenylmethylsulfone remain available, reflecting broader industrial demand . Complex analogs (e.g., triazole-containing sulfones) are primarily research-grade, highlighting their experimental rather than commercial relevance .

Research and Industrial Implications

- Pharmaceutical Applications: Sulfonyl groups are pivotal in protease inhibitors and kinase-targeting drugs. The chlorine substituent in this compound may enhance target selectivity but could require structural optimization to mitigate toxicity risks .

- Environmental and Safety Considerations : Chlorophenyl compounds are scrutinized for persistence and bioaccumulation. Substitution with -CF₃ or -OCH₃ groups (as in and ) may offer safer alternatives per ZDHC MRSL guidelines .

生物活性

2-Chlorophenylsulfonylethanol is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its chemical properties, mechanisms of action, and biological applications, supported by scientific research findings and data tables.

- Molecular Formula : CHClOS

- Molecular Weight : 220.67 g/mol

- Structure : The compound features a chlorophenyl group attached to a sulfonylethanol moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its sulfonyl group, which can form strong interactions with various proteins and enzymes. These interactions may lead to enzyme inhibition or modulation of protein functions, influencing several biochemical pathways. Specifically:

- Protein Interactions : The sulfonyl group can engage in hydrogen bonding and other non-covalent interactions with amino acid residues in proteins.

- Halogen Bonding : The chlorine atom may participate in halogen bonding, enhancing the compound's affinity for certain biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its effects on various enzymes involved in metabolic pathways:

- Nrf2 Activation : Compounds containing sulfonyl groups have been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress . This mechanism is particularly relevant for developing therapeutic agents aimed at diseases characterized by oxidative damage.

Case Studies

- Antioxidant Activity : A study demonstrated that this compound could alleviate oxidative stress in cellular models by activating the Nrf2/ARE pathway, leading to increased expression of antioxidant enzymes .

- Pharmaceutical Development : Its unique structure has made it a candidate for synthesizing novel pharmaceuticals targeting specific diseases, including cancer and neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains chlorophenyl and sulfonyl groups | Enzyme inhibition; Nrf2 activation |

| 2-Bromophenylsulfonylethanol | Similar structure; bromine instead of chlorine | Different reactivity; less potent |

| 2-Fluorophenylsulfonylethanol | Contains fluorine; altered electronic properties | Varies in biological activity compared to chlorinated analogs |

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Synthetic Routes : The compound can be synthesized through the reaction of 2-chlorobenzenesulfonyl chloride with ethanol under basic conditions.

- Oxidation and Reduction Reactions : It can undergo oxidation to form sulfone derivatives or reduction to yield sulfide variants, indicating versatility in chemical transformations that may be exploited for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。